(S)-2-Amino-3-cyclopropyl-2-methylpropan-1-ol
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Overview
Description
(S)-2-Amino-3-cyclopropyl-2-methylpropan-1-ol is a chiral amino alcohol with a unique structure characterized by a cyclopropyl group attached to the central carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-cyclopropyl-2-methylpropan-1-ol typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method is the asymmetric reduction of the corresponding ketone using a chiral reducing agent. Another approach involves the use of chiral auxiliaries to control the stereochemistry during the synthesis.
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric synthesis using chiral catalysts or biocatalysts. These methods are optimized for high yield and enantiomeric purity, making them suitable for commercial production.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-cyclopropyl-2-methylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino alcohol can be oxidized to form the corresponding ketone or aldehyde.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of amino derivatives.
Scientific Research Applications
(S)-2-Amino-3-cyclopropyl-2-methylpropan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of fine chemicals and as a chiral auxiliary in asymmetric synthesis.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-cyclopropyl-2-methylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of these targets, influencing their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-3-cyclopropyl-2-methylpropan-1-ol: The enantiomer of the compound, which may have different biological activities.
2-Amino-3-cyclopropylpropan-1-ol: A similar compound lacking the methyl group, which may affect its reactivity and applications.
2-Amino-3-methylbutan-1-ol: Another similar amino alcohol with a different alkyl group, leading to variations in its properties.
Uniqueness
(S)-2-Amino-3-cyclopropyl-2-methylpropan-1-ol is unique due to its specific chiral structure and the presence of both an amino group and a cyclopropyl group. This combination of features makes it valuable in asymmetric synthesis and as a chiral intermediate in pharmaceutical development.
Properties
Molecular Formula |
C7H15NO |
---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
(2S)-2-amino-3-cyclopropyl-2-methylpropan-1-ol |
InChI |
InChI=1S/C7H15NO/c1-7(8,5-9)4-6-2-3-6/h6,9H,2-5,8H2,1H3/t7-/m0/s1 |
InChI Key |
CQUUDCIJXCDKCG-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@](CC1CC1)(CO)N |
Canonical SMILES |
CC(CC1CC1)(CO)N |
Origin of Product |
United States |
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